molecular formula C9H13NO4 B8407521 Ethyl 1-(2-oxooxazolidin-3-yl)cyclopropanecarboxylate

Ethyl 1-(2-oxooxazolidin-3-yl)cyclopropanecarboxylate

Cat. No. B8407521
M. Wt: 199.20 g/mol
InChI Key: WLMLBTBYPUDSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-oxooxazolidin-3-yl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 1-(2-oxo-1,3-oxazolidin-3-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H13NO4/c1-2-13-7(11)9(3-4-9)10-5-6-14-8(10)12/h2-6H2,1H3

InChI Key

WLMLBTBYPUDSHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)N2CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 1-((2-hydroxyethyl)amino)cyclopropanecarboxylate (0.180 g, 1.039 mmol) and CDI (0.177 g, 1.091 mmol) in THF (5 mL) was stirred at room temperature for 15 h, then heated to reflux for 15 h. The solvent was removed and the residue was purified with silica gel chromatography to yield ethyl 1-(2-oxooxazolidin-3-yl)cyclopropanecarboxylate (0.2 g). A solution of LiOH (0.048 g) in water (3 mL) was added to a solution of ethyl 1-(2-oxooxazolidin-3-yl)cyclopropanecarboxylate (0.2 g, 1.004 mmol) in THF (5 mL) and the resulting mixture was stirred vigorously at rt for 16 h. The reaction mixture was then diluted with water and washed with EtOAc. The aqueous layer was then acidified with 1N HCl and extracted with EtOAc. The combined organic layers were dried (MgSO4), filtered and concentrated to yield Cap L-5 (60 mg). 1H NMR (500 MHz, DMSO-d6) ppm 12.83 (br. s., 1H), 4.30-4.20 (m, 2H), 3.65-3.56 (m, 2H), 1.41-1.33 (m, 2H), 1.25-1.19 (m, 2H).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.177 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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